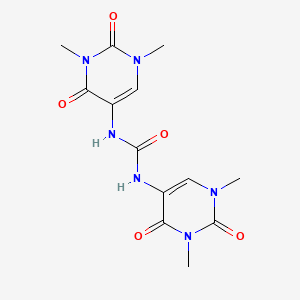

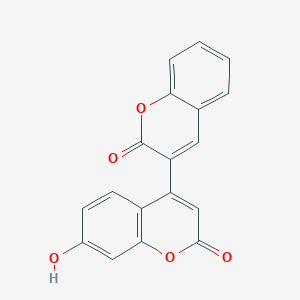

![molecular formula C10H18Cl2N4 B2597164 3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 2089257-56-5](/img/structure/B2597164.png)

3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” belongs to a class of compounds known as triazolopyrazines . Triazolopyrazines are nitrogen-containing heterocycles that are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of triazolopyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis

The molecular structure of triazolopyrazines can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

Triazolopyrazines have been evaluated as a class of potent PARP1 inhibitors . They have shown potential in the development of new drugs with excellent antibacterial activity .Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrazines can be determined using techniques such as 1H NMR spectrum .Scientific Research Applications

Synthesis and Chemical Properties

- The cyclocondensation of related compounds has been studied to produce various heterocyclic derivatives, indicating the utility of these frameworks in synthesizing complex molecules with potential biological activities (Desenko et al., 1998).

- Novel synthesis methods have been developed for [1,2,4]triazolo[4,3-a]pyrazine derivatives, showcasing their role as intermediates in producing small molecule drugs, including anticancer agents (Zhang et al., 2019).

Biological and Pharmaceutical Applications

- Studies have synthesized and evaluated the antimicrobial and antifungal activities of pyrazoline and pyrazole derivatives, highlighting the potential of triazolo[4,3-a]pyrazine frameworks in developing new antimicrobial agents (Hassan, 2013).

- Research into 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines has shown promising anticonvulsant activities, indicating the therapeutic potential of similar compounds in treating seizure disorders (Kelley et al., 1995).

Anticancer Activities

- The synthesis and anti-cancer evaluation of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives have been explored, with some compounds showing significant antiproliferative effects against human colon cancer cell lines, suggesting the potential for these structures in developing anticancer therapies (Raveesha et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride are c-Met kinase and VEGFR-2 . These proteins play a crucial role in cellular signaling pathways that regulate cell growth and survival. Inhibition of these targets can lead to the suppression of tumor growth and proliferation .

Mode of Action

3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride interacts with its targets by binding to the active sites of c-Met kinase and VEGFR-2 . This binding inhibits the enzymatic activity of these kinases, thereby disrupting the signaling pathways they regulate .

Biochemical Pathways

The inhibition of c-Met kinase and VEGFR-2 by 3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The disruption of these pathways leads to the suppression of tumor growth and proliferation .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of 3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it has been shown to exhibit antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Biochemical Analysis

Biochemical Properties

3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to these kinases, inhibiting their activity and thereby reducing the proliferation of cancer cells. Additionally, it interacts with other biomolecules, such as dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by inhibiting the activity of c-Met and VEGFR-2, leading to reduced cell proliferation and angiogenesis . The compound also affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis. Furthermore, it impacts cellular metabolism by inhibiting DPP-4, leading to increased insulin production and decreased glucagon production in pancreatic cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and preventing downstream signaling pathways that promote cell proliferation and angiogenesis . The compound also inhibits DPP-4 by binding to its active site, leading to increased insulin secretion and decreased glucagon production . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated that the compound maintains its inhibitory effects on c-Met and VEGFR-2 kinases, leading to sustained reductions in cell proliferation and angiogenesis. Additionally, the compound’s effects on cellular metabolism and gene expression remain consistent over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits c-Met and VEGFR-2 kinases, reducing tumor growth and angiogenesis . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as DPP-4, which plays a role in glucose metabolism . The compound’s inhibition of DPP-4 leads to increased insulin secretion and decreased glucagon production, affecting metabolic flux and metabolite levels. Additionally, the compound’s interactions with c-Met and VEGFR-2 kinases influence pathways involved in cell proliferation and angiogenesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the active sites of c-Met and VEGFR-2 kinases . The compound’s distribution within tissues is influenced by its binding affinity to these proteins, affecting its accumulation and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its localization to the cytoplasm and nucleus allows it to interact with c-Met and VEGFR-2 kinases, inhibiting their activity and affecting downstream signaling pathways . These interactions are essential for the compound’s therapeutic effects.

Properties

IUPAC Name |

3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c1-10(2)5-7(10)9-13-12-8-6-11-3-4-14(8)9;;/h7,11H,3-6H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQDDIWGRGSRKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C2=NN=C3N2CCNC3)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

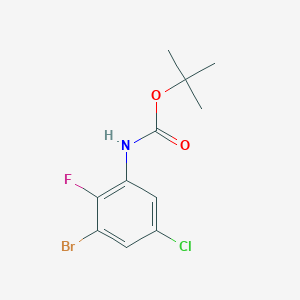

![2-Chloro-3-[(3-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2597083.png)

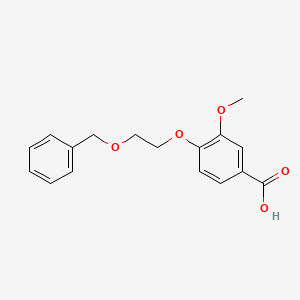

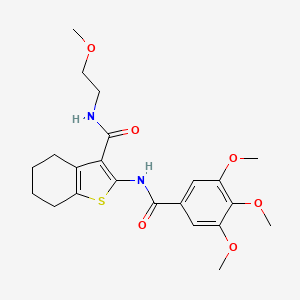

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2597086.png)

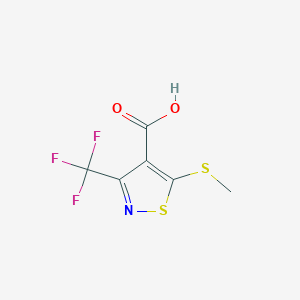

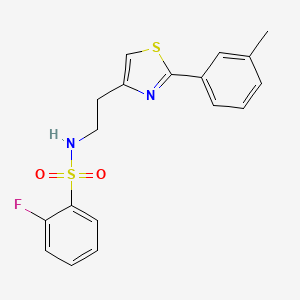

![2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2597088.png)

![Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2597098.png)

![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597099.png)

![Dimethyl 2'-amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylate](/img/structure/B2597100.png)

![N-(3,5-dimethylphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2597104.png)